

Tamapin: A Technical Guide to its Structure, Sequence, and Function

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Compound of Interest

Compound Name: *Tamapin*

Cat. No.: *B1151361*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion, *Hottentotta tamulus* (formerly *Mesobuthus tamulus*).^[1] It is a member of the short-chain scorpion toxin subfamily and is distinguished by its potent and highly selective blockade of the small conductance calcium-activated potassium channel subtype 2 (SK2 or KCa2.2). This remarkable selectivity makes **Tamapin** an invaluable molecular probe for studying the physiological roles of SK2 channels and a potential scaffold for the development of novel therapeutics targeting neurological disorders and other conditions involving SK channel dysfunction. This document provides a comprehensive overview of **Tamapin**'s molecular structure, amino acid sequence, and the experimental methodologies used for its characterization.

Core Molecular Profile

Tamapin is a monomeric peptide characterized by a specific amino acid sequence and a compact, stable three-dimensional structure reinforced by three disulfide bonds.

Amino Acid Sequence and Physicochemical Properties

The primary structure of **Tamapin** was determined through a combination of protein purification and sequencing techniques.^[2] The native form of the peptide features an amidated C-

terminus, a common post-translational modification in venom peptides that can contribute to stability and potency.[3]

Property	Value
Amino Acid Sequence	AFCNLRRCELSCRSLGLLGKCIGEECKVPHY-NH ₂
Number of Residues	31
Molecular Formula	C ₁₄₆ H ₂₃₄ N ₄₂ O ₄₂ S ₆
Molecular Weight	3458 Daltons
Disulfide Bridges	3

Disulfide Bond Connectivity

The structural integrity of **Tamapin** is critically dependent on three intramolecular disulfide bonds. These covalent linkages are essential for maintaining the toxin's tertiary structure and, consequently, its biological activity.

Bond	Cysteine Residue 1	Cysteine Residue 2
Bond 1	Cys-3	Cys-21
Bond 2	Cys-8	Cys-26
Bond 3	Cys-12	Cys-28

Three-Dimensional Structure

The solution structure of recombinant **Tamapin** has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The toxin adopts a classic cysteine-stabilized alpha/beta (CS α/β) fold, a hallmark of many scorpion toxins. This compact structure consists of a short α -helix and a three-stranded antiparallel β -sheet, which are tightly packed and cross-linked by the disulfide bridges. This stable scaffold presents a specific surface that interacts with the outer vestibule of the SK2 channel pore. The PDB accession code for recombinant **Tamapin** is 2LU9.[4]

Pharmacological Activity and Selectivity

Tamapin's primary molecular target is the family of small conductance Ca²⁺-activated K⁺ (SK) channels. Its defining characteristic is its extraordinary selectivity for the SK2 channel isoform.

[1]

Interaction with SK Channels

SK channels are critical regulators of neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[5] By blocking these channels, **Tamapin** can modulate neuronal firing patterns. It interacts with the channel's external vestibule, physically occluding the ion conduction pathway in a "pore plugging" mechanism.

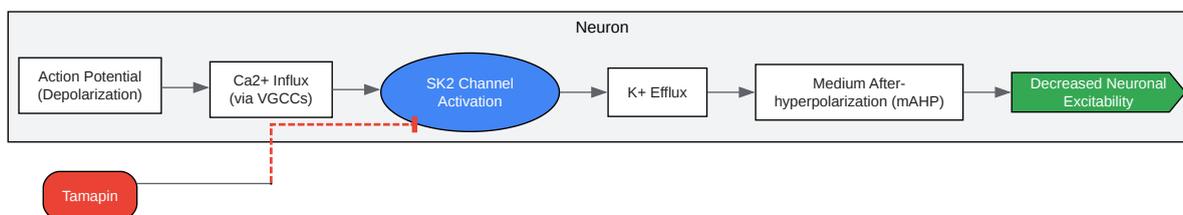
Quantitative Selectivity Profile

The potency and selectivity of **Tamapin** have been quantified using electrophysiological techniques on cell lines expressing specific SK channel subtypes. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clear preference for SK2 channels.

Channel Subtype	IC ₅₀ Value	Selectivity vs. SK2	Reference
SK1 (KCa2.1)	42 nM	~1750-fold lower	[4]
SK2 (KCa2.2)	24 pM	-	[4]
SK3 (KCa2.3)	1.7 nM	~70-fold lower	[4]

Signaling Pathway

Tamapin exerts its effect by directly inhibiting SK2 channels, which play a crucial role in regulating neuronal membrane potential. The blockage of these channels leads to a reduction in the medium afterhyperpolarization (mAHP), resulting in increased neuronal excitability and firing frequency.



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Tamapin blocks SK2 channels, inhibiting the afterhyperpolarization and increasing neuronal excitability.

Experimental Protocols

The characterization of **Tamapin** involves a multi-step process encompassing purification, sequencing, structural analysis, and functional assays.

Toxin Isolation and Purification

Objective: To isolate pure **Tamapin** from crude scorpion venom.

- Venom Extraction: Crude venom is obtained from *Hottentotta tamulus* specimens.
- Solubilization: The lyophilized crude venom is dissolved in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
- Size-Exclusion Chromatography: The solubilized venom is loaded onto a Sephadex G-50 gel filtration column. Fractions are eluted isocratically.
- Fraction Screening: Eluted fractions are screened for their ability to compete with a known SK channel ligand (e.g., radiolabeled apamin) for binding to rat brain synaptosomes.
- Reverse-Phase HPLC (RP-HPLC): The active fraction from the previous step is subjected to further purification using a C18 RP-HPLC column.

- Gradient Elution: The peptide is eluted using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
- Purity Analysis: The purity of the final **Tamapin** peak is confirmed by analytical HPLC and mass spectrometry.

Amino Acid Sequence Determination

Objective: To determine the primary amino acid sequence of the purified peptide.

- Mass Spectrometry: The molecular mass of the intact, purified peptide is determined with high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Reduction and Alkylation: The three disulfide bonds are reduced (e.g., with dithiothreitol) and the resulting free thiols are alkylated (e.g., with iodoacetamide) to prevent re-oxidation.
- Tandem Mass Spectrometry (MS/MS): The linearized peptide is subjected to fragmentation within the mass spectrometer (e.g., via Collision-Induced Dissociation).
- Sequence Analysis: The resulting fragment ion spectrum (b- and y-ions) is analyzed to deduce the amino acid sequence de novo. The amidation of the C-terminus is confirmed by a mass shift of -1 Da compared to the expected mass of the free acid.

3D Structure Determination by NMR

Objective: To determine the three-dimensional solution structure of **Tamapin**.

- Sample Preparation: Recombinantly expressed and purified **Tamapin** (isotopically labeled with ^{15}N and/or ^{13}C) is dissolved to a concentration of ~1 mM in a 90% H_2O / 10% D_2O buffer at a specific pH (e.g., pH 5.0).
- NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher). Standard experiments include:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ($< 5 \text{ \AA}$), providing distance restraints.

- 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain backbone amide assignments.
- Data Processing: The raw NMR data is processed using software such as NMRPipe.
- Resonance Assignment: The processed spectra are analyzed to assign specific NMR signals to individual atoms in the peptide sequence.
- Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). A family of structures is calculated.
- Structure Refinement and Validation: The calculated structures are refined in a simulated water or solvent environment and validated for stereochemical quality using tools like PROCHECK-NMR. The final output is an ensemble of the lowest-energy structures.[4]

Functional Characterization by Electrophysiology

Objective: To determine the IC₅₀ of **Tamapin** on different SK channel subtypes.

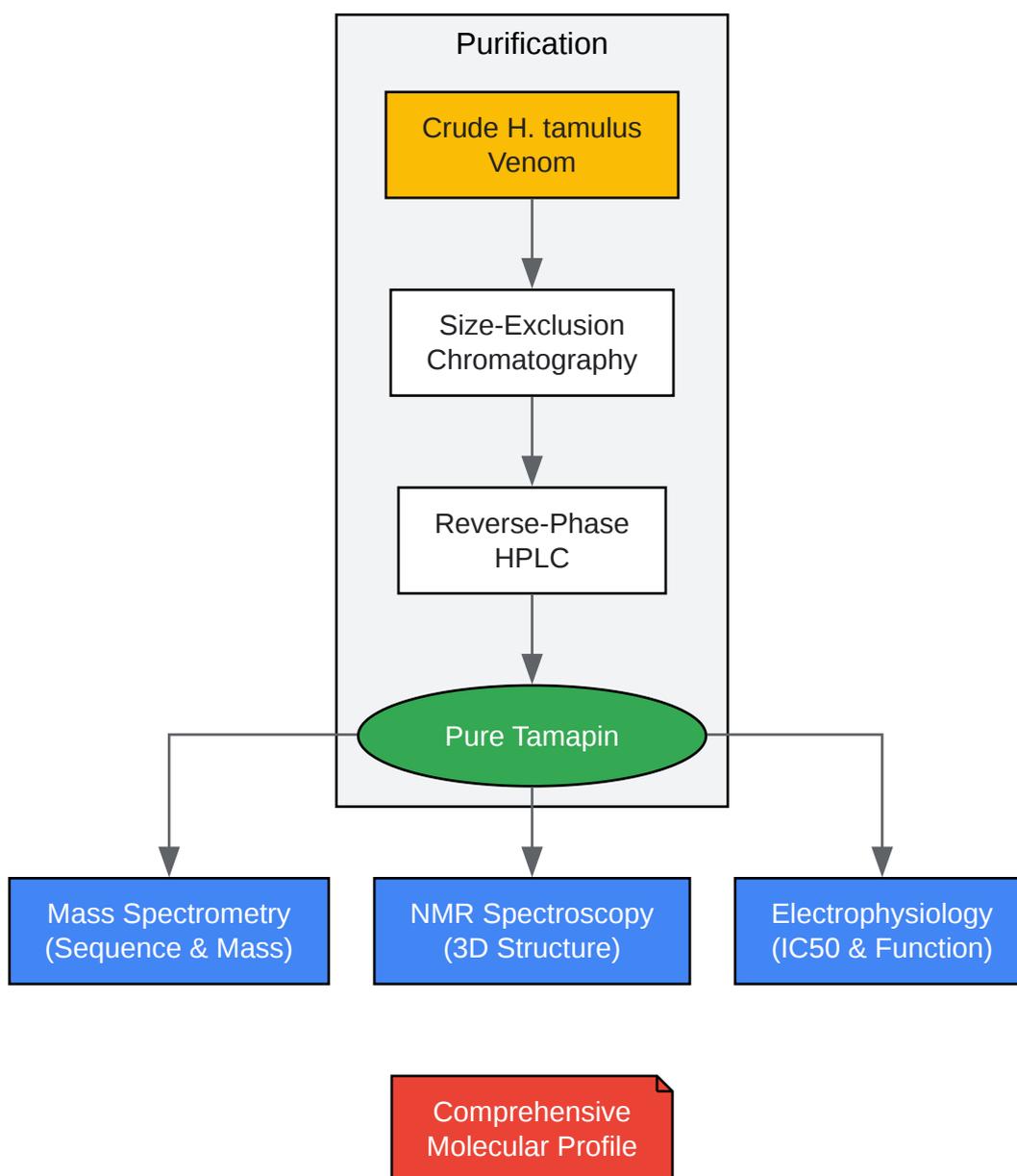
- Cell Culture and Transfection: A mammalian cell line that does not endogenously express SK channels (e.g., HEK293 cells) is cultured. Cells are transiently transfected with plasmids encoding the specific human or rat SK channel subtype (SK1, SK2, or SK3).
- Whole-Cell Patch-Clamp: Recordings are performed 24-48 hours post-transfection.
 - Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K-Aspartate) and a calcium buffer (e.g., EGTA) to clamp the free intracellular Ca²⁺ concentration at a level that activates SK channels (e.g., 1 μM).
 - Bath Solution (Extracellular): Contains a physiological saline solution (e.g., Tyrode's solution).
- Data Acquisition: SK currents are elicited using a voltage-ramp protocol (e.g., a 500 ms ramp from -100 mV to +100 mV) from a holding potential of 0 mV.
- Drug Application: A stable baseline current is recorded, after which increasing concentrations of **Tamapin** are perfused into the bath solution. The effect of each concentration is measured

until a steady-state block is achieved.

- **Data Analysis:** The percentage of current inhibition at each concentration is calculated. The resulting concentration-response data are fitted to a Hill equation to determine the IC₅₀ value for each channel subtype.

Experimental Workflow Visualization

The overall process from venom to a fully characterized toxin is summarized in the following workflow.



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Workflow for the isolation and characterization of **Tamapin**.

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